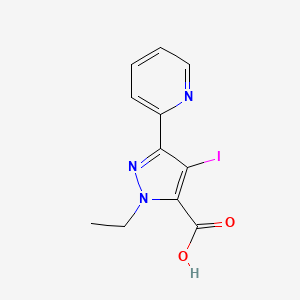
1-ethyl-4-iodo-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-ethyl-4-iodo-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10IN3O2 and its molecular weight is 343.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-4-iodo-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H9IN4O2 |
| Molecular Weight | 344.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2098136-64-0 |
Target Interactions
The biological activity of pyrazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions due to the presence of nitrogen atoms in the pyrazole ring .
Biochemical Pathways
Although specific pathways influenced by this compound are not extensively documented, pyrazole derivatives are known to affect numerous biochemical processes, including anti-inflammatory responses, antimicrobial actions, and potential anticancer mechanisms .
Pharmacological Activities
Research indicates that this compound may exhibit a range of pharmacological activities:
- Antimicrobial Activity : Pyrazole compounds have been shown to possess significant antibacterial properties. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance activity against various bacterial strains such as E. coli and S. aureus .
- Anti-inflammatory Effects : Pyrazoles have been recognized for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs .
- Anticancer Potential : Some derivatives of pyrazoles have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The presence of specific substituents on the pyrazole ring can significantly influence its anticancer activity .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory markers in vitro. The most active compounds showed inhibition rates exceeding those of standard anti-inflammatory drugs .
- Antimicrobial Evaluation : Research focused on synthesizing 1-acetyl-pyrazole derivatives found that certain modifications enhanced antibacterial activity against resistant strains of bacteria, indicating a strong structure–activity relationship (SAR) .
- In Silico Studies : Computational studies have been employed to predict the binding affinities of various pyrazole derivatives to target enzymes involved in inflammation and cancer pathways, providing insights into their potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-ethyl-4-iodo-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSFWYYRKDPPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=N2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















